1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol
Overview
Description
1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxy-substituted phenoxy group
Preparation Methods
The synthesis of 1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes[5][5].
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have complex structures and are used in various scientific applications.
Quinolone derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Imidazole derivatives:
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O5/c1-25(10-5-19-8-13-30-14-9-19)16-20-15-23(29-2)3-4-24(20)31-18-22(28)17-26-11-6-21(27)7-12-26/h3-4,15,19,21-22,27-28H,5-14,16-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRIVFAWAFFTAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)CC2=C(C=CC(=C2)OC)OCC(CN3CCC(CC3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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